Cyanogen oxide

描述

属性

CAS 编号 |

14442-19-4 |

|---|---|

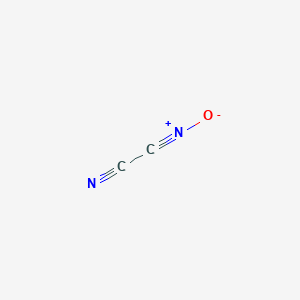

分子式 |

C2N2O |

分子量 |

68.03 g/mol |

IUPAC 名称 |

2-oxidoazaniumylidyneacetonitrile |

InChI |

InChI=1S/C2N2O/c3-1-2-4-5 |

InChI 键 |

CBXQCVZYHBHJRI-UHFFFAOYSA-N |

规范 SMILES |

C(#N)C#[N+][O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Cyanogen oxide can be synthesized through the oxidation of cyanogen (C₂N₂). One common method involves the gas-phase oxidation of cyanogen using oxygen over a silver catalyst. Another method includes the use of chlorine over activated silicon dioxide or nitrogen dioxide over a copper(II) salt .

Industrial Production Methods: Industrial production of this compound typically involves the gas-phase oxidation of hydrogen cyanide (HCN) using air over a silver catalyst. This method is preferred due to its efficiency and scalability .

化学反应分析

Reaction with Oxygen

Cyanogen reacts exothermically with oxygen, producing intermediates and final products depending on conditions .

Primary Reaction Pathways

-

Dominant Pathway :

This generates cyanate radicals (NCO) and atomic oxygen.

-

Minor Pathway :

Produces carbon monoxide and nitric oxide, the latter often vibrationally excited.

Secondary Reactions

In oxygen-rich environments:

Ozone forms via three-body collisions.

Combustion Products

Complete combustion of cyanogen in oxygen yields:

| Product | Yield | Notes |

|---|---|---|

| CO₂ | Primary (~96.5%) | Measured via ascarite absorption |

| N₂ | Primary | Major nitrogen product |

| CO | Trace (0.35–3.5%) | Higher in dry O₂ conditions |

| NOₓ | <2% | Absorbed in alkaline solutions |

Shock Tube Oxidation Kinetics

High-temperature studies (2000–2500 K) reveal:

-

Initiation :

-

Cyanogen Consumption :

-

CN Radical Fate :

Thermochemical Data

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Source |

|---|---|---|---|

| -256.3 | +96 | ||

| -184.7 | +87 |

Unstable Intermediates

-

N₂C₂O/NCO₂CN : Observed spectroscopically during CN + NCO reactions, though structures remain unconfirmed .

-

Isocyanogen (NCNC) : A metastable isomer formed in trace amounts during pyrolysis .

Industrial Relevance

Cyanogen’s oxidation is leveraged in:

科学研究应用

Cyanogen oxide has several applications in scientific research, including:

作用机制

Cyanogen oxide exerts its effects by interacting with various molecular targets and pathways. It can inhibit cytochrome oxidase, an enzyme involved in cellular respiration, leading to tissue hypoxia and asphyxia . This mechanism is similar to that of other cyanide compounds, which also inhibit cellular respiration by binding to the iron center of cytochrome oxidase .

相似化合物的比较

Comparison with Similar Compounds

Cyanogen (C₂N₂)

- Structural Similarities: Both cyanogen and cyanogen oxide are pseudohalogens, exhibiting diatomic or pseudodiatomic bonding. Cyanogen’s (C≡N–C≡N) structure mirrors halogen molecules (e.g., Cl₂), while this compound (H–O–C≡N) introduces oxygen, altering polarity and reactivity .

- Physical Properties: Cyanogen is a colorless gas (BP: -21°C), whereas this compound (HOCN) is a liquid at room temperature, reflecting oxygen’s influence on intermolecular forces .

- Reactivity: Cyanogen combusts to form CO₂ and N₂, releasing 41,000 heat units, comparable to nitric oxide (43,300 units) . This compound hydrolyzes to CO₂ and NH₃, akin to nitrous oxide (N₂O) forming hydrates (N₂O·6H₂O vs. CO₂·6H₂O) .

Cyanogen Chloride (ClCN)

- Toxicity : Both compounds are highly toxic, but ClCN is more corrosive and reactive, classified as a “Poison Gas” (UN 1589) .

- Applications: ClCN is studied for detection using functionalized nanocones (e.g., pyridinol oxide-modified carbon nanocones), whereas this compound’s derivatives are explored in urea synthesis and pseudohalogen chemistry .

Carbon Monoxide (CO) and Nitrous Oxide (N₂O)

- Electronic Structure: CO and cyanogen share isoelectronic configurations (14 electrons), explaining their similar physical properties (e.g., density, solubility) .

- Thermal Behavior: Cyanogen’s decomposition heat (41,000 units) parallels nitric oxide’s (43,300 units), both exceeding CO’s stability .

Pseudohalogen Analogues

- Thiocyanogen (S≡C–N): Unlike this compound, thiocyanogen forms stable salts (e.g., KSCN) and exhibits lower toxicity, with biological relevance in human sulfur metabolism .

- Cyanate (OCN⁻): this compound’s conjugate base forms metal complexes (e.g., cacoplatyl), contrasting with CO₂’s carbonate derivatives .

Toxicity and Medical Relevance

- This compound’s toxicity parallels cyanide, inhibiting cytochrome c oxidase. Therapies like hydroxocobalamin and dicobalt EDTA, used for cyanide poisoning, may also apply to its derivatives .

- Cyanogen chloride’s detection in filters (e.g., UiO-66-NH₂ MOFs) highlights its environmental hazard, with breakthrough times critical for respirator design .

Computational Studies

- DFT analyses reveal cyanogen isocyanate (N≡C–O–C≡N) and cyanogen cyanate (O≡C–N–C≡N) exhibit bond lengths of ~1.16 Å (C≡N) and ~1.23 Å (C–O), with relative energies differing by 15–20 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。